XLogP3 of 1.3 Confers a Balanced Lipophilicity Profile Relative to the Chloro‑Cyanophenyl Analog
The target compound exhibits a computed XLogP3 of 1.3 [1]. In contrast, the closest N2‑substituted analog N1‑(5‑chloro‑2‑cyanophenyl)‑N2‑(2‑hydroxy‑2‑(thiophen‑3‑yl)ethyl)oxalamide (CAS 1251689‑70‑9) contains electron‑withdrawing chlorine and cyano substituents that are predicted to increase logP into the ~2.0–2.5 range, based on fragment‑based calculation methods . The lower XLogP3 of the target compound places it closer to the optimal median logP (~1.5–2.0) for oral small‑molecule drugs, potentially offering superior aqueous solubility and reduced non‑specific protein binding [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 (PubChem computed, 2021.05.07 release) |
| Comparator Or Baseline | N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide (CAS 1251689-70-9); predicted XLogP3 ≈ 2.0–2.5 (fragment-based estimate, no experimentally measured value available) |
| Quantified Difference | ΔXLogP3 ≈ 0.7–1.2 units (target compound more hydrophilic) |
| Conditions | Computational prediction using XLogP3 algorithm (PubChem); comparator logP estimated from structural fragments |
Why This Matters
Lower lipophilicity is strongly correlated with improved aqueous solubility and reduced risk of promiscuous binding or aggregation, which is critical for reproducible assay behavior and potential in vivo progression.
- [1] PubChem Compound Summary for CID 52992643, N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-phenyloxalamide. Computed XLogP3 value. National Center for Biotechnology Information (2026). View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. View Source
